![molecular formula C15H18N2O2 B7586133 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine](/img/structure/B7586133.png)
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine
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Overview
Description
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine, also known as MORPH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and seizure activity.
Biochemical and Physiological Effects:
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been shown to have a variety of biochemical and physiological effects in animal models. It has been reported to decrease locomotor activity, increase pain threshold, and reduce anxiety-like behavior. Additionally, 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine in lab experiments is its relatively simple synthesis method. Additionally, 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, one limitation of using 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine and to identify its specific molecular targets in the brain. Finally, there may be potential for the development of new analogs of 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine with improved therapeutic properties.
Synthesis Methods
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine can be synthesized through a multi-step process involving the reaction of 2-methyl-4-(chloromethyl)-5-phenylmorpholine with sodium azide, followed by reduction with hydrogen gas and palladium on carbon catalyst. This synthesis method has been reported in several scientific publications.
Scientific Research Applications
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, 2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine has been investigated for its potential use in treating drug addiction and withdrawal symptoms.
properties
IUPAC Name |
2-methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12-9-17(10-14-7-8-16-19-14)15(11-18-12)13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYVWQOVIKZSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)CC3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1,2-oxazol-5-ylmethyl)-5-phenylmorpholine |
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